REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10]([C:12]1[C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:15][O:14][CH:13]=1)=O)C>O1CCCC1>[C:17]1([C:16]2[C:12]([CH2:10][OH:9])=[CH:13][O:14][CH:15]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
ethyl-4-phenyl-3-furoate
|
Quantity
|
246 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=COC=C1C1=CC=CC=C1
|
Name
|
Compound 52
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=COC=C1C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
the organics were extracted into ethyl ether
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
Evaporation of the
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
extracts gave an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica using 20% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
This was further purified by recrystallation (hexane/ethyl ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C(=COC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |